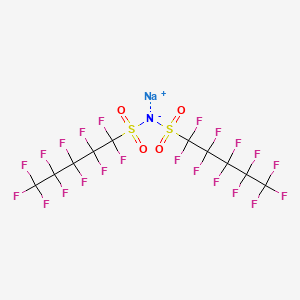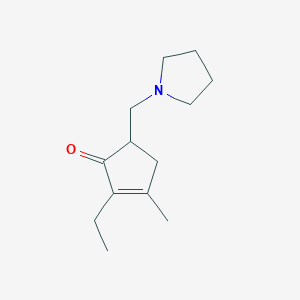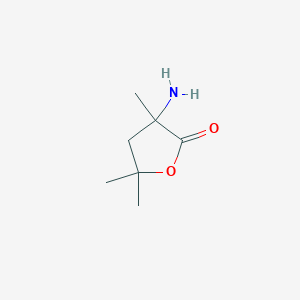
3-Amino-3,5,5-trimethyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3,5,5-trimethyldihydrofuran-2(3H)-one: is an organic compound characterized by a furan ring with an amino group and three methyl groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3,5,5-trimethyldihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5,5-trimethyl-2-cyclohexen-1-one with ammonia or an amine source in the presence of a catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted furan derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 3-Amino-3,5,5-trimethyldihydrofuran-2(3H)-one serves as a versatile intermediate for the preparation of various heterocyclic compounds.
Medicine: Research is ongoing to explore the compound’s potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, the compound can be used as a building block for the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Amino-3,5,5-trimethyldihydrofuran-2(3H)-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.
Comparaison Avec Des Composés Similaires
3-Amino-2,5-dimethylfuran: Similar structure but with fewer methyl groups.
3-Amino-3,5-dimethyl-2-cyclohexen-1-one: Similar structure but with a different ring system.
Uniqueness: 3-Amino-3,5,5-trimethyldihydrofuran-2(3H)-one is unique due to its specific arrangement of functional groups and the presence of three methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
3-amino-3,5,5-trimethyloxolan-2-one |
InChI |
InChI=1S/C7H13NO2/c1-6(2)4-7(3,8)5(9)10-6/h4,8H2,1-3H3 |
Clé InChI |
PSNZNUVVVCXRNM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C(=O)O1)(C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


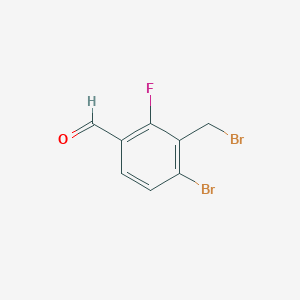
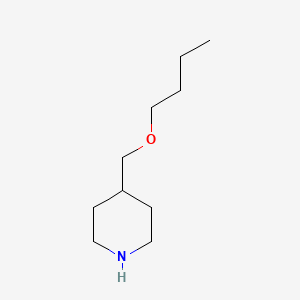
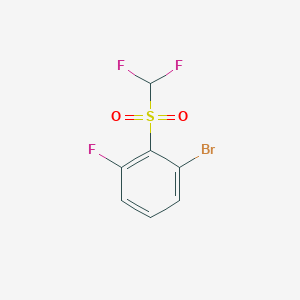
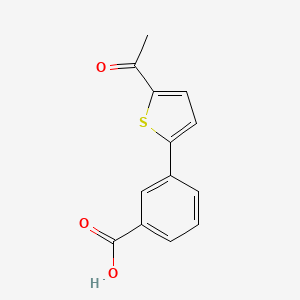
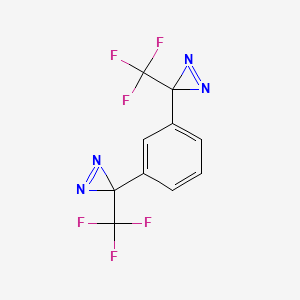
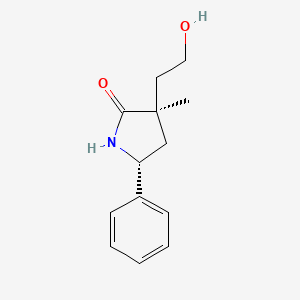
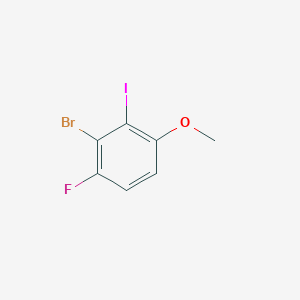
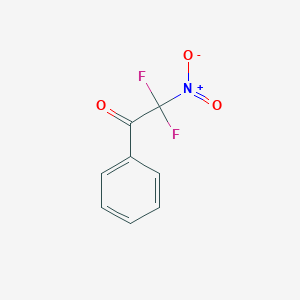
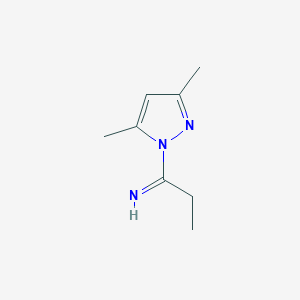
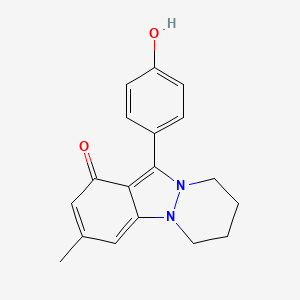
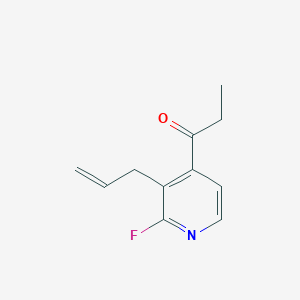
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride](/img/structure/B12853504.png)
